molecular formula C14H14N2O4S2 B5175367 2-(methylthio)-4-(5-nitro-2-propoxybenzylidene)-1,3-thiazol-5(4H)-one

2-(methylthio)-4-(5-nitro-2-propoxybenzylidene)-1,3-thiazol-5(4H)-one

Cat. No. B5175367
M. Wt: 338.4 g/mol
InChI Key: QHRLMGZJGGTMBI-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methylthio)-4-(5-nitro-2-propoxybenzylidene)-1,3-thiazol-5(4H)-one, also known as MNPB-1, is a synthetic organic compound with a thiazole ring structure. It has been the subject of scientific research due to its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 2-(methylthio)-4-(5-nitro-2-propoxybenzylidene)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. In antimicrobial studies, 2-(methylthio)-4-(5-nitro-2-propoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to inhibit the growth of both gram-positive and gram-negative bacteria. In antitumor studies, 2-(methylthio)-4-(5-nitro-2-propoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(methylthio)-4-(5-nitro-2-propoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to have various biochemical and physiological effects. In antimicrobial studies, 2-(methylthio)-4-(5-nitro-2-propoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to disrupt the cell membrane and inhibit the synthesis of DNA and RNA. In antitumor studies, 2-(methylthio)-4-(5-nitro-2-propoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to induce the production of reactive oxygen species and activate caspases, leading to apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(methylthio)-4-(5-nitro-2-propoxybenzylidene)-1,3-thiazol-5(4H)-one in lab experiments is its high solubility in water, which allows for easy preparation of solutions. However, one limitation is its potential toxicity, which can affect the viability of cells and organisms.

Future Directions

There are several future directions for the study of 2-(methylthio)-4-(5-nitro-2-propoxybenzylidene)-1,3-thiazol-5(4H)-one. One direction is the development of more efficient synthesis methods to increase yield and purity. Another direction is the investigation of the specific enzymes and cellular processes targeted by 2-(methylthio)-4-(5-nitro-2-propoxybenzylidene)-1,3-thiazol-5(4H)-one. Additionally, the use of 2-(methylthio)-4-(5-nitro-2-propoxybenzylidene)-1,3-thiazol-5(4H)-one as a fluorescent probe for the detection of metal ions in biological systems can be further explored. Finally, the potential of 2-(methylthio)-4-(5-nitro-2-propoxybenzylidene)-1,3-thiazol-5(4H)-one as a therapeutic agent for the treatment of various diseases can be investigated.
In conclusion, 2-(methylthio)-4-(5-nitro-2-propoxybenzylidene)-1,3-thiazol-5(4H)-one is a synthetic organic compound with potential as a bioactive molecule. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(methylthio)-4-(5-nitro-2-propoxybenzylidene)-1,3-thiazol-5(4H)-one can lead to a better understanding of its potential as a therapeutic agent and its use in various scientific research fields.

Synthesis Methods

The synthesis of 2-(methylthio)-4-(5-nitro-2-propoxybenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-aminothiazole with 5-nitro-2-propoxybenzaldehyde in the presence of methylthiol and acetic acid. The product is then purified through recrystallization to obtain 2-(methylthio)-4-(5-nitro-2-propoxybenzylidene)-1,3-thiazol-5(4H)-one in high yield and purity.

Scientific Research Applications

2-(methylthio)-4-(5-nitro-2-propoxybenzylidene)-1,3-thiazol-5(4H)-one has been studied for its potential as a bioactive molecule in various scientific research fields. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. In addition, 2-(methylthio)-4-(5-nitro-2-propoxybenzylidene)-1,3-thiazol-5(4H)-one has been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

(4Z)-2-methylsulfanyl-4-[(5-nitro-2-propoxyphenyl)methylidene]-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-3-6-20-12-5-4-10(16(18)19)7-9(12)8-11-13(17)22-14(15-11)21-2/h4-5,7-8H,3,6H2,1-2H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRLMGZJGGTMBI-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)SC(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)[N+](=O)[O-])/C=C\2/C(=O)SC(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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